molecular formula C10H8N2O B6240695 3-isocyanato-6-methyl-1H-indole CAS No. 2649066-98-6

3-isocyanato-6-methyl-1H-indole

Cat. No.: B6240695
CAS No.: 2649066-98-6
M. Wt: 172.2
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Description

3-Isocyanato-6-methyl-1H-indole is an organic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure The presence of an isocyanate group at the third position and a methyl group at the sixth position distinguishes it from other indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-isocyanato-6-methyl-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with 6-methylindole, which serves as the core structure.

    Nitration: The indole undergoes nitration to introduce a nitro group at the third position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Isocyanation: Finally, the amine group is converted to an isocyanate group using phosgene or a similar reagent under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving the isocyanate group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of the isocyanate group can lead to the formation of corresponding amines. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Alcohols, amines, under mild to moderate temperatures.

Major Products Formed:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Corresponding amines.

    Substitution: Urethanes, ureas.

Scientific Research Applications

3-Isocyanato-6-methyl-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty polymers and coatings, where its unique reactivity can be harnessed to create materials with specific properties.

Mechanism of Action

The mechanism by which 3-isocyanato-6-methyl-1H-indole exerts its effects is primarily through its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, potentially altering their function. The compound’s interaction with molecular targets often involves the formation of stable adducts, which can inhibit or modify the activity of the target molecules.

Comparison with Similar Compounds

    3-Isocyanato-1H-indole: Lacks the methyl group at the sixth position, which can influence its reactivity and applications.

    6-Methyl-1H-indole: Lacks the isocyanate group, making it less reactive in certain chemical reactions.

    3-Isocyanato-5-methyl-1H-indole: Similar structure but with the methyl group at the fifth position, which may affect its chemical behavior and applications.

Uniqueness: 3-Isocyanato-6-methyl-1H-indole is unique due to the specific positioning of the isocyanate and methyl groups, which confer distinct reactivity and potential applications compared to other indole derivatives. Its ability to participate in a variety of chemical reactions and its utility in diverse fields make it a compound of significant interest.

Properties

CAS No.

2649066-98-6

Molecular Formula

C10H8N2O

Molecular Weight

172.2

Purity

94

Origin of Product

United States

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